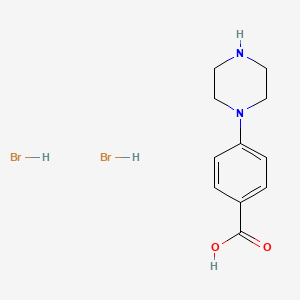

4-piperazin-1-ylbenzoic Acid Dihydrobromide

Beschreibung

The exact mass of the compound 4-piperazin-1-ylbenzoic Acid Dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-piperazin-1-ylbenzoic Acid Dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-piperazin-1-ylbenzoic Acid Dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-piperazin-1-ylbenzoic acid;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2BrH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAICXGCLVVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375158 | |

| Record name | 4-piperazin-1-ylbenzoic Acid Dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049729-37-4 | |

| Record name | 4-piperazin-1-ylbenzoic Acid Dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049729-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-piperazin-1-ylbenzoic acid dihydrobromide chemical properties

An In-Depth Technical Guide to 4-piperazin-1-ylbenzoic acid dihydrobromide: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery, the strategic use of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Among these, the piperazine ring is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs owing to its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that can be readily protonated at physiological pH.[1] This guide focuses on a key derivative, 4-piperazin-1-ylbenzoic acid dihydrobromide (CAS No. 1049729-37-4), a bifunctional building block of significant interest to researchers in medicinal chemistry and process development.

This document serves as a comprehensive technical resource, consolidating the core chemical properties, providing field-proven protocols for its synthesis and analysis, and exploring its application as a strategic intermediate in the development of advanced therapeutics. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between fundamental chemistry and practical application.

Core Physicochemical Properties

4-piperazin-1-ylbenzoic acid dihydrobromide is the hydrobromic acid salt of the parent compound, 4-(piperazin-1-yl)benzoic acid. The formation of the dihydrobromide salt drastically alters the physicochemical properties of the parent molecule, primarily by protonating the two basic nitrogen atoms of the piperazine ring. This enhances aqueous solubility and provides a stable, crystalline solid that is convenient for handling and formulation.

The structure combines three key pharmacophoric elements: a para-substituted benzene ring, which acts as a rigid linker; a piperazine heterocycle, which provides a basic handle and a point for substitution; and a carboxylic acid, an acidic functional group that can engage in hydrogen bonding or be converted into various derivatives like esters and amides.

Summary of Properties

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 1049729-37-4 | [2][3] |

| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |

| Molecular Weight | 368.07 g/mol | [2] |

| IUPAC Name | 4-piperazin-1-ylbenzoic acid;dihydrobromide | [3] |

| Synonyms | 4-(piperazin-1-yl)-benzoic acid 2 hbr | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 295°C (with decomposition) | [4] |

| pKa (Predicted) | 5.02 ± 0.10 (for the parent free base) | [4] |

| Solubility | Expected to be highly soluble in water; slightly soluble in alcohols; insoluble in non-polar organic solvents. | [5][6] |

| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br | [3] |

| InChI Key | JGAAICXGCLVVMD-UHFFFAOYSA-N | [3] |

Discussion of Key Parameters

-

Acidity/Basicity (pKa): The parent molecule, 4-(piperazin-1-yl)benzoic acid, is amphoteric. It possesses a carboxylic acid group (pKa ~4-5) and two basic nitrogen atoms within the piperazine ring. The predicted pKa of 5.02 is likely associated with the protonated form of the N4 nitrogen, which is less basic due to the electron-withdrawing effect of the attached phenyl ring.[4] The N1 nitrogen is more akin to a typical secondary amine and would have a higher pKa (~9). As a dihydrobromide salt, both nitrogens are protonated, and the compound will behave as a diprotic acid in solution. This property is critical for designing purification strategies (e.g., ion-exchange chromatography) and for understanding its behavior in physiological buffers.

-

Solubility: While the parent free base has limited aqueous solubility, the dihydrobromide salt form is expected to be freely soluble in water and other polar protic solvents.[5][6] This is a direct consequence of its ionic character. This high aqueous solubility is advantageous for its use in biochemical assays and as a reactant in aqueous reaction media. Conversely, its solubility in non-polar organic solvents like diethyl ether or hexanes is negligible.

-

Stability: As a salt of a strong acid (HBr) and a weak base, solutions of this compound will be acidic. The molecule's stability is generally robust; however, two potential degradation pathways should be considered under stress conditions.[1]

-

Amide Bond Scaffolds: If the carboxylic acid is converted to an amide, this bond could be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidative Degradation: The tertiary amine on the piperazine ring can be susceptible to oxidation. It is recommended to store the solid material in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light to minimize degradation over long-term storage.[1]

-

Synthesis and Purification Protocol

The synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide is typically achieved in a two-step process: first, the synthesis of the parent free base, followed by the formation of the dihydrobromide salt. The following protocol describes a common and reliable method based on nucleophilic aromatic substitution (SNAᵣ).

Rationale Behind Experimental Choices

-

Reaction Type: The SNAᵣ reaction between 4-fluorobenzoic acid and piperazine is chosen due to the high activation of the fluorine atom by the para-carboxylic acid group, which is an electron-withdrawing group. Fluorine is an excellent leaving group in this context.

-

Reagents: An excess of piperazine is used to act as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion. A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to allow the reaction to be heated to a sufficient temperature to overcome the activation energy.

-

Purification: The workup is designed to separate the product from the excess piperazine and piperazine-HF salt. Adjusting the pH to the isoelectric point of the amphoteric product causes it to precipitate from the aqueous solution, providing an effective purification step.

-

Salt Formation: The use of hydrobromic acid ensures the protonation of both nitrogen atoms to form the stable dihydrobromide salt, which can be easily isolated as a crystalline solid by precipitation from a suitable organic solvent like isopropanol.

Step-by-Step Synthesis Workflow

Step 1: Synthesis of 4-(Piperazin-1-yl)benzoic Acid (Parent Compound)

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (5.0 g, 35.7 mmol) and piperazine (15.4 g, 178.5 mmol, 5 equivalents).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO, 50 mL) to the flask.

-

Reaction: Heat the reaction mixture to 120°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 4-fluorobenzoic acid is consumed.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring.

-

pH Adjustment: Adjust the pH of the aqueous solution to ~6.5 using 6M hydrochloric acid. The product will precipitate as a white solid. The rationale here is to find the isoelectric point where the molecule has a net-zero charge, minimizing its solubility.

-

Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold acetone (20 mL) to aid in drying.

-

Drying: Dry the solid under vacuum at 60°C to a constant weight. This typically yields 4-(piperazin-1-yl)benzoic acid as a white powder.

Step 2: Formation of 4-piperazin-1-ylbenzoic acid dihydrobromide

-

Dissolution: Suspend the dried 4-(piperazin-1-yl)benzoic acid (e.g., 5.0 g, 24.2 mmol) in isopropanol (100 mL).

-

Acidification: Cool the suspension in an ice bath. Slowly add 48% aqueous hydrobromic acid (~8.2 mL, 72.6 mmol, 3 equivalents) dropwise with stirring. The solid will initially dissolve as the monosalt forms, followed by the precipitation of the dihydrobromide salt.

-

Crystallization: Stir the resulting thick slurry at 0-5°C for 2 hours to ensure complete precipitation.

-

Isolation and Drying: Filter the crystalline solid, wash with cold isopropanol (2 x 20 mL), and then with diethyl ether (20 mL). Dry the final product under vacuum at 70°C to yield 4-piperazin-1-ylbenzoic acid dihydrobromide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.

Analytical Characterization and Quality Control

A robust set of analytical methods is essential to confirm the identity, purity, and quality of the final compound. The methods described below constitute a self-validating system for release.

Identity Confirmation

-

¹H NMR Spectroscopy: Proton NMR provides unambiguous structural confirmation. The expected spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals:

-

Aromatic protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Piperazine protons: Two broad signals (or complex multiplets) in the δ 3.0-4.0 ppm range, corresponding to the four methylene groups (-CH₂-). The protons adjacent to the phenyl ring will be further downfield.

-

Acid/Amine Protons: A very broad signal for the carboxylic acid proton (COOH) and the two N-H⁺ protons of the piperazinium moiety, typically above δ 10 ppm. These are often exchangeable with D₂O.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated parent molecule [M+H]⁺ at m/z 207.11, where M is the mass of the free base (C₁₁H₁₄N₂O₂).[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum would display key functional group vibrations:

-

A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).

-

A strong C=O stretch around 1700 cm⁻¹.

-

N-H⁺ stretching bands from the piperazinium salt in the ~2400-2800 cm⁻¹ region.

-

C-N and C-H stretches in their typical regions.

-

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. The benzoic acid moiety provides a strong chromophore, allowing for sensitive detection.[9]

Rationale for Method Design:

-

Column: A C18 reversed-phase column is suitable for retaining the moderately polar molecule.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or TFA) is crucial. It ensures the carboxylic acid is protonated and the piperazine nitrogens are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution from a weak organic solvent (water) to a strong organic solvent (acetonitrile or methanol) allows for the separation of impurities with a wide range of polarities.

-

Detection: The benzene ring conjugated with the carboxylic acid has a UV absorbance maximum around 254 nm, which is a common and effective wavelength for detection.

Step-by-Step HPLC Protocol:

-

System Preparation: Set up an HPLC system with a UV detector.

-

Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and integrate the peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quality Control Workflow Diagram

Caption: Quality control workflow for batch release.

Applications in Drug Discovery and Development

4-piperazin-1-ylbenzoic acid dihydrobromide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile bifunctional scaffold or linker in the synthesis of complex drug candidates. The piperazine and carboxylic acid moieties serve as orthogonal chemical handles that can be independently modified.

-

The Piperazine Moiety: The secondary amine (N-H) of the piperazine ring is a potent nucleophile. It can be readily functionalized via reactions such as:

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.

-

Alkylation: Reaction with alkyl halides.

-

Buchwald-Hartwig Amination: Coupling with aryl halides.

-

-

The Carboxylic Acid Moiety: This group can be converted into a wide array of other functional groups, most commonly amides, through coupling with various amines. This is a cornerstone of combinatorial chemistry and library synthesis.

This dual functionality allows for the systematic exploration of chemical space around a core structure, a strategy central to lead optimization. The phenylpiperazine core is found in drugs targeting a vast range of biological systems, including kinase inhibitors (e.g., Imatinib), tubulin polymerization inhibitors, and various CNS agents.

Diagram of Application as a Bifunctional Scaffold

Caption: Role as a bifunctional scaffold for drug discovery.

Safety and Handling

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] The signal word is "Warning".

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse the mouth with water and give them a glass of water to drink. Get immediate medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Conclusion

4-piperazin-1-ylbenzoic acid dihydrobromide is a high-value chemical building block that provides a robust and versatile platform for the synthesis of complex molecules in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. Understanding its properties, handling requirements, and analytical profiles, as detailed in this guide, enables researchers to leverage its full potential in the rational design and development of next-generation therapeutics.

References

-

BIOSYNCE. 4-(4-Methylpiperazin-1-yl)benzoic Acid CAS 86620-62-4. [Link]

-

ALFA CHEMICAL. Good Price CAS 80518-57-6 | 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER for Sale. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

-

Supporting Information. 4 - Supporting Information. [Link]

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

SpectraBase. benzoic acid, 4-(2-[[4-(3-methoxyphenyl)-1-piperazinyl]methyl]-6-nitro-4-oxo-3(4H)-quinazolinyl)-, ethyl ester. [Link]

-

PubChem. 4-(Piperazin-1-yl)benzoic acid. [Link]

-

Amerigo Scientific. 4-(Piperazin-1-yl)benzoic acid. [Link]

-

Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/e0453de63e414c995724587a8b4b1a473c22a7f0]([Link]

-

PubChemLite. 4-(piperazin-1-yl)benzoic acid (C11H14N2O2). [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

-

ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]

-

PubChem. Piperazine. [Link]

-

PMC. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]

Sources

- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(哌嗪-1-基)苯甲酸 | 85474-75-5 [m.chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-(piperazin-1-yl)benzoic acid (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4-piperazin-1-ylbenzoic acid dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-piperazin-1-ylbenzoic acid dihydrobromide, with CAS number 1049729-37-4, is a heterocyclic compound that belongs to the versatile class of piperazine derivatives.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of 4-piperazin-1-ylbenzoic acid dihydrobromide, its synthesis, analytical characterization, and potential applications in drug discovery and development. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, this guide will draw upon established knowledge of structurally related compounds to provide insights for researchers.

Chemical and Physical Properties

4-piperazin-1-ylbenzoic acid dihydrobromide is the salt form of 4-piperazin-1-ylbenzoic acid, where both nitrogen atoms of the piperazine ring are protonated by hydrobromic acid.[2] This salt form generally enhances the compound's stability and aqueous solubility, which is a desirable characteristic for many pharmaceutical applications.[3]

| Property | Value | Source(s) |

| CAS Number | 1049729-37-4 | [1] |

| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [1] |

| Molecular Weight | 368.07 g/mol | [1] |

| IUPAC Name | 4-piperazin-1-ylbenzoic acid;dihydrobromide | [2] |

| Synonyms | 4-(piperazin-1-yl)-benzoic acid 2 hbr | [1] |

| Parent Compound | 4-(piperazin-1-yl)benzoic acid | [2] |

| Parent CAS Number | 85474-75-5 | [5][6] |

| Parent Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6] |

| Parent Molecular Weight | 206.24 g/mol | [5][6] |

Synthesis and Purification

Part 1: Synthesis of 4-piperazin-1-ylbenzoic acid (Free Base)

A common method for the synthesis of arylpiperazines is the nucleophilic aromatic substitution reaction between an activated aryl halide and piperazine. In this case, 4-fluorobenzoic acid or 4-chlorobenzoic acid could serve as the starting material.

Illustrative Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-fluorobenzoic acid (1 equivalent), piperazine (3-5 equivalents to minimize dialkylation), and a suitable base such as potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 6-7. The product, 4-piperazin-1-ylbenzoic acid, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Formation of the Dihydrobromide Salt

The conversion of the free base to the dihydrobromide salt is a straightforward acid-base reaction.

Illustrative Protocol:

-

Dissolution: Dissolve the purified 4-piperazin-1-ylbenzoic acid in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add at least two equivalents of hydrobromic acid (HBr), typically as a 48% aqueous solution or a solution in acetic acid, to the stirred solution of the free base.

-

Precipitation: The dihydrobromide salt should precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-piperazin-1-ylbenzoic acid dihydrobromide.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are proposed analytical methods based on standard techniques for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

1H NMR (Proton NMR):

-

Expected Signals:

-

Aromatic protons on the benzoic acid ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm).

-

The protons on the piperazine ring will appear as two multiplets (or broad singlets) in the upfield region (typically δ 3.0-4.0 ppm). The different chemical environments of the protons alpha and beta to the nitrogen atoms will lead to distinct signals.

-

The N-H protons of the protonated piperazine and the carboxylic acid proton may be broad and their chemical shifts can be concentration and solvent dependent. They may also exchange with D₂O.

-

13C NMR (Carbon NMR):

-

Expected Signals:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm).

-

Aromatic carbons will appear in the range of δ 110-150 ppm.

-

The carbons of the piperazine ring will appear in the upfield region (typically δ 40-60 ppm).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reverse-phase HPLC method would be suitable.[9][10][11]

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive mode would be appropriate for this molecule.

Expected Results:

-

Full Scan (MS1): The primary ion observed would be the [M+H]⁺ of the free base (4-piperazin-1-ylbenzoic acid) at an m/z of approximately 207.11. The dihydrobromide salt will dissociate in the ESI source.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve cleavage of the piperazine ring and the bond between the piperazine nitrogen and the phenyl ring, providing structural confirmation.[4]

Potential Applications in Drug Discovery and Development

The piperazine scaffold is a key component in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS) and in oncology.[3][4] While specific data for 4-piperazin-1-ylbenzoic acid dihydrobromide is limited, its structural features suggest several potential areas of research.

-

Building Block for Novel Therapeutics: The primary application of this compound is likely as a versatile chemical intermediate.[12] The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the secondary amine of the piperazine ring (in its free base form) can be functionalized, allowing for the creation of diverse chemical libraries for screening against various biological targets.[13]

-

CNS-Active Agents: Many arylpiperazine derivatives exhibit activity at serotonin and dopamine receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[3][14] This compound could serve as a precursor for novel CNS drug candidates.

-

Anticancer Agents: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy, such as Imatinib.[15] The 4-piperazin-1-ylbenzoic acid core provides a scaffold to which other pharmacophoric groups can be attached to target specific kinases or other cancer-related proteins.

-

Antimicrobial and Antifungal Agents: Piperazine derivatives have also been explored for their antimicrobial and antifungal activities.[7][8] This compound could be a starting point for the development of new anti-infective agents.

Safety and Handling

Based on the GHS information for the parent compound, 4-piperazin-1-ylbenzoic acid, the following hazards are expected:[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

4-piperazin-1-ylbenzoic acid dihydrobromide is a chemical intermediate with significant potential in the field of medicinal chemistry. Its structure, combining the privileged piperazine scaffold with a functionalizable benzoic acid moiety, makes it an attractive building block for the synthesis of novel drug candidates. While specific biological data for this compound is not widely published, the extensive research on related piperazine derivatives provides a strong rationale for its exploration in various therapeutic areas, including CNS disorders and oncology. This guide provides a foundational understanding of its properties, synthesis, and analysis to support further research and development efforts.

References

-

Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (URL: [Link])

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. 2016;21(6):738. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. 2023;21(7):1109-1117. (URL: [Link])

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. 2017;10(3):194-205. (URL: [Link])

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. 2016;59(17):8146-8152. (URL: [Link])

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021;223:113644. (URL: [Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (URL: [Link])

-

Applications of piperazine scaffold in drug design. ResearchGate. (URL: [Link])

-

Piperazine synthesis. Organic Chemistry Portal. (URL: [Link])

-

4-piperazin-1-ylbenzoic Acid Dihydrobromide | C11H16Br2N2O2 | CID 2760434. PubChem. (URL: [Link])

-

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus. 2010. (URL: [Link])

-

4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477. PubChem. (URL: [Link])

-

4-(Piperazin-1-yl)benzoic acid. Amerigo Scientific. (URL: [Link])

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE. 2015;10(12):e0144646. (URL: [Link])

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 2021;26(19):6043. (URL: [Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2017;22(9):1449. (URL: [Link])

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (URL: [Link])

-

(PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. (URL: [Link])

-

The medicinal chemistry of piperazines: A review. Future Medicinal Chemistry. 2022;14(18):1325-1342. (URL: [Link])

-

4-(Piperazin-1-yl)benzoic acid. Amerigo Scientific. (URL: [Link])

-

CID 159009861 | C22H32N4. PubChem. (URL: [Link])

-

Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. (URL: [Link])

-

Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). International Journal of Organic Chemistry. 2015;5(4):219-231. (URL: [Link])

-

Piperazine. Wikipedia. (URL: [Link])

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (URL: [Link])

-

Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B. 2003;798(2):333-342. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. 4-piperazin-1-ylbenzoic Acid Dihydrobromide | C11H16Br2N2O2 | CID 2760434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 8. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 9. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 10. prepchem.com [prepchem.com]

- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Piperazin-1-yl)benzoic acid hydrochloride | 1094033-66-5 | FP70902 [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neuroquantology.com [neuroquantology.com]

A Comprehensive Technical Guide to 4-piperazin-1-ylbenzoic Acid Dihydrobromide for Advanced Research and Development

This guide provides an in-depth exploration of 4-piperazin-1-ylbenzoic acid dihydrobromide, a versatile building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and formulation scientists, this document elucidates the fundamental physicochemical properties, synthesis, and analytical characterization of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering users to confidently integrate this molecule into their research endeavors.

Core Molecular Attributes and Physicochemical Profile

4-piperazin-1-ylbenzoic acid dihydrobromide is the hydrobromide salt of 4-piperazin-1-ylbenzoic acid. The presence of the piperazine and benzoic acid moieties imparts a unique combination of properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The formation of the dihydrobromide salt significantly enhances the aqueous solubility and stability of the parent molecule, which is a crucial consideration for many pharmaceutical and experimental applications. The two basic nitrogen atoms of the piperazine ring are protonated by hydrobromic acid to form the salt.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |

| Molecular Weight | 368.07 g/mol | [2] |

| CAS Number | 1049729-37-4 | [2] |

| Molecular Weight (Free Base) | 206.24 g/mol | [3][4] |

| CAS Number (Free Base) | 85474-75-5 | [4] |

Strategic Synthesis of 4-piperazin-1-ylbenzoic Acid and its Dihydrobromide Salt

The synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide is a multi-step process that begins with the synthesis of the free base, 4-piperazin-1-ylbenzoic acid, followed by its conversion to the dihydrobromide salt. The following workflow outlines a common and efficient synthetic route.

Caption: Synthetic workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.

Experimental Protocol: Synthesis of 4-piperazin-1-ylbenzoic Acid

This protocol is adapted from established methods for the synthesis of related N-arylpiperazine compounds. The core of this synthesis is a nucleophilic aromatic substitution reaction.

Rationale: 4-Fluorobenzoic acid is an excellent starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4 equivalents) and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Reactant: While stirring, slowly add 4-fluorobenzoic acid (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 120-150°C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will precipitate the crude product.

-

Purification: The pH of the aqueous solution is adjusted to the isoelectric point of 4-piperazin-1-ylbenzoic acid (approximately pH 4-5) to maximize precipitation. The solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-piperazin-1-ylbenzoic acid.

Experimental Protocol: Preparation of 4-piperazin-1-ylbenzoic Acid Dihydrobromide

Rationale: The conversion of the free base to its dihydrobromide salt is a straightforward acid-base reaction. The use of hydrobromic acid ensures the protonation of both nitrogen atoms in the piperazine ring.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 4-piperazin-1-ylbenzoic acid (1 equivalent) in a suitable alcohol, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (at least 2 equivalents) dropwise with constant stirring.

-

Crystallization: The dihydrobromide salt will precipitate out of the solution. The mixture can be stirred at a low temperature for a few hours to maximize crystal formation.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent (the same alcohol used for dissolution), and then with a non-polar solvent like diethyl ether to aid in drying. Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Comprehensive Analytical Characterization

To ensure the identity, purity, and quality of the synthesized 4-piperazin-1-ylbenzoic acid dihydrobromide, a suite of analytical techniques should be employed.

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule.

Expected ¹H NMR Spectral Data (for the free base in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the carboxylic acid group and the protons ortho to the piperazine nitrogen will have distinct chemical shifts.

-

Piperazine Protons: Two multiplets (or broad singlets) corresponding to the four protons on the carbons adjacent to the nitrogen attached to the aromatic ring and the four protons on the carbons adjacent to the NH group. These will likely appear in the δ 2.8-3.5 ppm range.

-

NH Proton: A broad singlet for the N-H proton of the piperazine ring, which may be exchangeable with D₂O.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm).

For the dihydrobromide salt, the proton signals, particularly those of the piperazine ring, will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atoms.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for determining the purity of a compound.[5][6] A reversed-phase HPLC method is typically suitable for this type of molecule.

Exemplary HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Electrospray ionization (ESI) is a suitable technique for this compound.

Expected Results:

-

For the free base, the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.24.

-

For the dihydrobromide salt, depending on the ionization conditions, the spectrum may show the [M+H]⁺ peak of the free base after in-source fragmentation.

Applications in Research and Drug Discovery

The 4-piperazin-1-ylbenzoic acid moiety is a "privileged scaffold" in medicinal chemistry.[7][8] The piperazine ring is a common structural feature in a wide range of therapeutic agents due to its ability to improve physicochemical properties such as solubility and to interact with biological targets.[7][9]

This compound serves as a key intermediate in the synthesis of:

-

Antipsychotics and Antidepressants: The piperazine moiety is a well-known pharmacophore for targeting central nervous system receptors.[1]

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the piperazine scaffold.

-

Antibacterial and Antifungal Agents: The unique structural features of 4-piperazin-1-ylbenzoic acid make it a versatile starting point for the development of novel antimicrobial compounds.[1]

Conclusion

4-piperazin-1-ylbenzoic acid dihydrobromide is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an invaluable tool for the creation of novel molecules with a wide range of potential therapeutic applications. The detailed protocols and analytical methodologies provided in this guide are intended to facilitate its effective use and characterization in a research setting.

References

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025). ResearchGate. Retrieved from [Link]

- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.

- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.

-

4-(Piperazin-1-yl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

benzoic acid, 4-(2-[[4-(3-methoxyphenyl)-1-piperazinyl]methyl]-6-nitro-4-oxo-3(4H)-quinazolinyl)-, ethyl ester - 1H NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

4-(Piperazin-1-yl)benzoic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved from [Link]

- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.

-

Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011). PubMed. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

4-(Piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). PubMed. Retrieved from [Link]

Sources

- 1. 4-(Piperazin-1-yl)benzoic acid [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Piperazin-1-yl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide

<_ _>

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide, a molecule of interest in pharmaceutical development. The salt form of an active pharmaceutical ingredient (API) is often selected to enhance properties such as solubility, stability, and bioavailability.[1][2] An unambiguous determination of its three-dimensional structure is a critical step in drug development, mandated by regulatory bodies to ensure safety and efficacy. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction (SCXRD). The causality behind the selection of each technique, detailed experimental protocols, and data interpretation are discussed to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comprehensive Structure Elucidation

4-piperazin-1-ylbenzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a piperazine ring.[3] Its dihydrobromide salt (Figure 1) is of particular interest due to the potential for improved physicochemical properties. The presence of multiple ionizable centers—the two nitrogen atoms of the piperazine ring and the carboxylic acid group—necessitates a rigorous approach to confirm the precise location of the bromide counter-ions and the protonation state of the molecule. This knowledge is paramount as it directly influences the compound's solid-state properties, including crystal packing, melting point, and dissolution rate, which are all critical parameters in pharmaceutical formulation.[4][5]

Figure 1. Chemical Structure of 4-piperazin-1-ylbenzoic acid dihydrobromide.

This guide is structured to walk the reader through a logical and scientifically sound workflow for the complete structural characterization of this molecule. Each section is dedicated to a specific analytical technique, providing the theoretical underpinnings, practical experimental guidance, and the expected outcomes that, when combined, leave no ambiguity as to the molecule's definitive structure.

The Integrated Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a higher level of confidence than any single technique could alone.

Diagram 1: Integrated Workflow for Structure Elucidation. This diagram illustrates the multi-pronged analytical approach, culminating in the definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule.[6] For 4-piperazin-1-ylbenzoic acid dihydrobromide, ¹H and ¹³C NMR will provide the initial framework of the organic cation.

Expertise & Experience: Why NMR is the First Step

Starting with NMR is a strategic choice. It provides a detailed picture of the proton and carbon environments, allowing for the initial assignment of the molecular backbone. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, which will be influenced by the protonation of the piperazine nitrogens.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[6] The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (N-H and O-H), while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[6]

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition :

-

Set the spectral width to encompass all expected proton signals (typically 0-14 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected carbon chemical shift range (0-180 ppm).

-

Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the spectrum and enhances sensitivity.[6]

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.[6]

-

Expected Data and Interpretation

The protonation of the piperazine nitrogens will cause a significant downfield shift of the piperazine protons compared to the free base due to the deshielding effect of the positive charge. The integration of the signals will confirm the number of protons in each environment.

| Expected ¹H NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.0 - 8.0 | Doublets | 2H, 2H | Protons on the benzoic acid ring |

| Piperazine Protons | ~3.0 - 4.0 | Broad Multiplets | 8H | CH₂ groups of the piperazine ring |

| N-H Protons | ~9.0 - 11.0 | Broad Singlet | 2H | Protons on the piperazine nitrogens |

| Carboxylic Acid Proton | >12.0 | Broad Singlet | 1H | COOH proton |

Table 1: Predicted ¹H NMR data for 4-piperazin-1-ylbenzoic acid dihydrobromide.

| Expected ¹³C NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 - 175 | C=O of the carboxylic acid |

| Aromatic Carbons | ~115 - 155 | Carbons of the benzene ring |

| Piperazine Carbons | ~40 - 55 | CH₂ carbons of the piperazine ring |

Table 2: Predicted ¹³C NMR data for 4-piperazin-1-ylbenzoic acid dihydrobromide.

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[6]

Expertise & Experience: The Role of MS in Structure Verification

For a salt like 4-piperazin-1-ylbenzoic acid dihydrobromide, Electrospray Ionization (ESI) is the ionization method of choice. It is a soft ionization technique that allows for the observation of the intact molecular ion of the organic component. High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation : Infuse the sample solution into an ESI-MS system.

-

Data Acquisition :

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for the free base (C₁₁H₁₄N₂O₂) is m/z 207.11.[3]

-

For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain a mass measurement with high accuracy (typically < 5 ppm error).

-

-

Tandem MS (MS/MS) :

-

Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to gain further structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the bond connecting it to the phenyl ring.[7][8]

-

Expected Data and Interpretation

The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule of the organic base, [C₁₁H₁₄N₂O₂ + H]⁺, at an m/z of approximately 207.11. The HRMS data should confirm the elemental formula. The MS/MS spectrum will likely show characteristic fragment ions resulting from the cleavage of the piperazine ring, providing further confidence in the assigned structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: Why FTIR is a Necessary Complement

FTIR is particularly useful for confirming the presence of the carboxylic acid and the protonated amine groups. The positions and shapes of the absorption bands for these groups are diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition :

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

Expected Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding[9] |

| N⁺-H Stretch (Ammonium) | 2400-2800 | Broad, may overlap with O-H stretch |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong and sharp[9] |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands |

| C-N Stretch | 1200-1350 | Medium to strong |

Table 3: Key expected FTIR absorption bands for 4-piperazin-1-ylbenzoic acid dihydrobromide.

The very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of a hydrogen-bonded carboxylic acid O-H group.[9] The presence of broad bands for the N⁺-H stretches confirms the protonation of the piperazine nitrogens.

Single Crystal X-ray Diffraction (SCXRD): The Definitive Answer

While spectroscopic techniques provide compelling evidence for the molecular structure, SCXRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[10][11] It provides precise information on bond lengths, bond angles, and the spatial relationship between the organic cation and the bromide anions.

Expertise & Experience: The Unrivaled Power of SCXRD

For a pharmaceutical salt, SCXRD is crucial for confirming the stoichiometry of the salt, identifying the sites of protonation, and understanding the crystal packing and hydrogen bonding network.[1][12] This information is invaluable for understanding and controlling the solid-state properties of the drug substance.

Experimental Protocol: SCXRD Analysis

-

Crystal Growth : This is often the most challenging step.[13]

-

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.

-

Other techniques include vapor diffusion and cooling crystallization.

-

-

Crystal Selection and Mounting :

-

Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head.

-

-

Data Collection :

-

Use a modern X-ray diffractometer equipped with a sensitive detector.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement :

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to obtain the final, accurate structure.[11]

-

Expected Results and Interpretation

The final output of an SCXRD experiment is a detailed three-dimensional model of the unit cell of the crystal. This model will definitively show:

-

The connectivity of all atoms in the 4-piperazin-1-ylbenzoic acid molecule.

-

The location of the protons on both piperazine nitrogens, confirming the dicationic nature of the organic component.

-

The positions of the two bromide anions, confirming the 1:2 stoichiometry of the salt.

-

The intricate network of hydrogen bonds between the organic cations and the bromide anions, as well as between the organic cations themselves.

Conclusion: A Synergistic Approach to Unambiguous Structure Elucidation

The structural elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide is a critical undertaking in its development as a potential pharmaceutical agent. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single crystal X-ray diffraction, a complete and unambiguous picture of the molecule's structure can be obtained. This multi-faceted approach ensures the highest level of scientific rigor and provides the foundational knowledge required for all subsequent stages of drug development. The integration of data from these orthogonal techniques creates a self-validating system that leaves no doubt as to the identity, purity, and solid-state structure of the compound.

References

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

University of Leeds. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. University of Leeds Thesis. [Link]

-

Aakeröy, C. B., Fasina, Y. F., Desper, J., & Moore, C. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(6), 2146–2154. [Link]

-

de Abreu, L. M., de Souza, G. E., Pudenzi, M. A., & Eberlin, M. N. (2009). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 20(2), 260–269. [Link]

-

Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73(3), 827–844. [Link]

-

Ovid Technologies, Inc. (2025). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [Link]

-

Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. [Link]

-

Al-Otaibi, J. S., Al-Zahrani, N. A., Al-Wabli, R. I., Al-Ghamdi, A. M., & El-Emam, A. A. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18012. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. [Link]

-

Barbas, R., & Gaglioti, K. (2018). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]

-

Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Giron, D. (2003). Characterisation of salts of drug substances. ResearchGate. [Link]

-

Gedschold, R., Lerchen, H. G., Kausch-Busies, N., & Gütschow, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link]

-

Wiley. (n.d.). Benzoic acid, p-hydroxy-, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Goud, N. R., Gangavaram, S., & Suresh, K. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(12), 2093. [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

Al-Dossary, O., & Al-Ghamdi, A. A. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. [Link]

-

ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]

-

Stephenson, G. A. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

-

TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc. [Link]

-

Li, Y., et al. (2021). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Angewandte Chemie International Edition, 60(38), 20883-20887. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]

-

Caltech. (2018). Demystifying X-ray Crystallography. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Piperazin-1-yl)benzoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]

- Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. [Link]

-

Oakwood Chemical. (n.d.). 4-(Piperazin-1-yl)-benzoic acid ethyl ester. [Link]

-

Amerigo Scientific. (n.d.). 4-(Piperazin-1-yl)benzoic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. ovid.com [ovid.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. veranova.com [veranova.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. iris.unito.it [iris.unito.it]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 4-piperazin-1-ylbenzoic acid dihydrobromide

This guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-piperazin-1-ylbenzoic acid dihydrobromide, a compound of interest in pharmaceutical research and drug development. Given the absence of readily available, published spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach provides a robust framework for researchers and scientists to understand, identify, and characterize this molecule.

Introduction: Structural Rationale and Pharmaceutical Relevance

4-piperazin-1-ylbenzoic acid is a bifunctional molecule incorporating a rigid aromatic carboxylic acid and a flexible basic piperazine ring. The benzoic acid moiety is a common pharmacophore, while the piperazine ring is a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors and improve pharmacokinetic properties.[1]

The dihydrobromide salt form is of particular significance. As a diprotic base, piperazine can accept two protons, and forming a salt with hydrobromic acid can significantly enhance the compound's aqueous solubility and stability, which are critical parameters for drug formulation and bioavailability.[2] Understanding the spectroscopic signature of this specific salt is crucial for its unambiguous identification, purity assessment, and quality control in a drug development pipeline.

Predicted Spectroscopic Data and Interpretation

This section details the anticipated features in the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) spectra of 4-piperazin-1-ylbenzoic acid dihydrobromide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The formation of the dihydrobromide salt induces significant and predictable shifts in the vibrational frequencies of the key functional groups compared to the free base.

Predicted IR Absorption Bands for 4-piperazin-1-ylbenzoic acid dihydrobromide

| Wavenumber (cm⁻¹) | Functional Group | Expected Characteristics and Rationale |

| ~3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[3] |

| ~3000-2800 | C-H stretch (Aromatic & Aliphatic) | Medium to weak bands corresponding to the C-H bonds of the benzene ring and the piperazine ring. |

| ~2700-2300 | N⁺-H stretch (Piperazinium) | Broad, strong bands resulting from the stretching of the N-H bonds in the protonated piperazine ring (piperazinium). These are a key indicator of salt formation. |

| ~1700-1680 | C=O stretch (Carboxylic Acid) | A strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid.[4] The exact position can be influenced by hydrogen bonding. |

| ~1600 & ~1475 | C=C stretch (Aromatic) | Two or more medium to sharp bands characteristic of the benzene ring. |

| ~1320-1210 | C-O stretch (Carboxylic Acid) | A strong band associated with the C-O single bond of the carboxylic acid. |

| ~1200-1000 | C-N stretch (Aryl-Alkyl Amine) | Medium to strong absorption for the C-N bonds of the piperazine ring attached to the aromatic ring. |

Causality Behind Expected Spectral Features:

The most telling feature of the dihydrobromide salt in the IR spectrum is the appearance of strong, broad absorption bands in the 2700-2300 cm⁻¹ region. These are due to the N⁺-H stretching vibrations of the two protonated nitrogen atoms in the piperazine ring. In the free base, the N-H stretch would appear at a much higher frequency (~3300 cm⁻¹) and be significantly sharper. The protonation and formation of the ammonium salt cause this dramatic shift and broadening.

Simultaneously, the carboxylic acid group is expected to remain largely intact and participate in hydrogen bonding, giving rise to the characteristic broad O-H stretch and the sharp C=O stretch.[5]

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 4-piperazin-1-ylbenzoic acid dihydrobromide would be:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectral Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The protonation of the piperazine nitrogen atoms in the dihydrobromide salt will cause significant downfield shifts (deshielding) for the adjacent protons.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0-13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid, typically broad and downfield. |

| ~9.0-10.0 | Broad Singlet | 2H | N⁺-H | Protons on the two protonated nitrogen atoms of the piperazine ring. Broad due to exchange and quadrupolar coupling. |

| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to COOH) | Aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |

| ~7.0-7.2 | Doublet | 2H | Ar-H (ortho to Piperazine) | Aromatic protons ortho to the electron-donating (but now protonated and electron-withdrawing) piperazine group. |

| ~3.4-3.6 | Multiplet | 4H | Piperazine C-H (adjacent to Ar) | Protons on the carbons directly attached to the aromatic ring. Deshielded due to proximity to the ring and the adjacent protonated nitrogen. |

| ~3.2-3.4 | Multiplet | 4H | Piperazine C-H (distal to Ar) | Protons on the carbons further from the aromatic ring, also deshielded due to the adjacent protonated nitrogen. |

Causality Behind Expected Chemical Shifts:

-